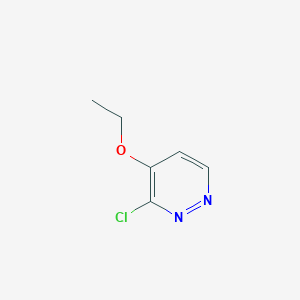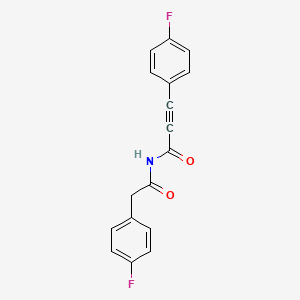![molecular formula C6H4N4 B13093195 Pyrimido[4,5-D]pyrimidine CAS No. 254-64-8](/img/structure/B13093195.png)
Pyrimido[4,5-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its structural similarity to purines and its potential applications in medicinal chemistry. This bicyclic compound consists of fused pyrimidine rings, making it an isomer of pteridines, which are integral components of nucleic and folic acids. The unique structure of this compound allows it to exhibit a variety of biological activities, including antiproliferative, antioxidant, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Two primary synthetic routes are commonly employed to prepare pyrimido[4,5-D]pyrimidine derivatives:
-
Acylation and Cyclization:
- Starting Material: 5-acetyl-4-aminopyrimidines.
- Reaction: Acylation followed by cyclization using ammonium acetate (NH4OAc).
- Products: Pyrimido[4,5-D]pyrimidines with various substituents (alkyl, aryl, hetaryl) at positions 2 and 7 .
-
Reductive Amination and Cyclization:
- Starting Material: 5-acetyl-4-aminopyrimidines.
- Reaction: Reductive amination of the acetyl group followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3).
- Products: 6-alkyl-3,4-dihydropyrimido[4,5-D]pyrimidines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the above synthetic routes suggests their potential adaptation for large-scale production. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimido[4,5-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using oxidizing agents.
Reduction: Formation of reduced derivatives using reducing agents.
Substitution: Introduction of different substituents at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3).
Major Products: The reactions typically yield derivatives with modified functional groups, enhancing the compound’s biological activity and chemical stability .
Wissenschaftliche Forschungsanwendungen
Pyrimido[4,5-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of pyrimido[4,5-D]pyrimidine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes such as phosphodiesterase, dihydrofolate reductase, and protein kinases (e.g., RAF kinase, P38 protein kinase).
Molecular Targets: Binds to nucleic acids, disrupting their function and leading to antiproliferative effects.
Pathways: Modulates signaling pathways involved in cell growth, inflammation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Pyrimido[4,5-D]pyrimidine is compared with other similar compounds, such as pyrimido[5,4-D]pyrimidine and purines:
Pyrimido[5,4-D]pyrimidine: Another isomer with similar biological activities but different structural properties.
Purines: Naturally occurring compounds with a similar bicyclic structure, essential for DNA and RNA synthesis.
Uniqueness: this compound’s unique structural features and diverse biological activities make it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
254-64-8 |
|---|---|
Molekularformel |
C6H4N4 |
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
pyrimido[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H4N4/c1-5-2-8-4-10-6(5)9-3-7-1/h1-4H |
InChI-Schlüssel |
QGDYVSSVBYMOJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC=NC2=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


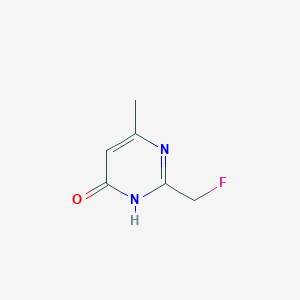
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate](/img/structure/B13093122.png)
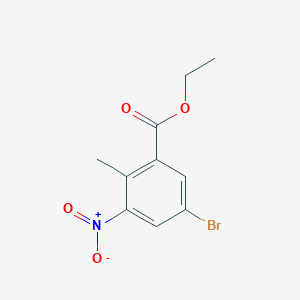
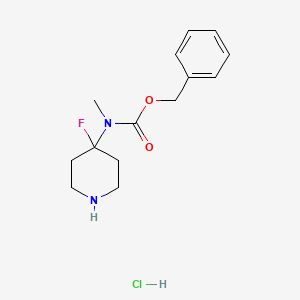

![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)
![1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone](/img/structure/B13093164.png)
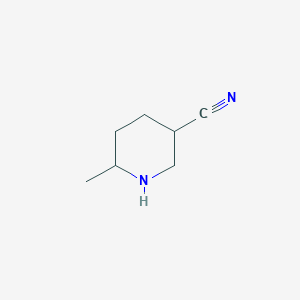
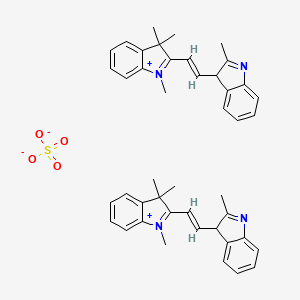
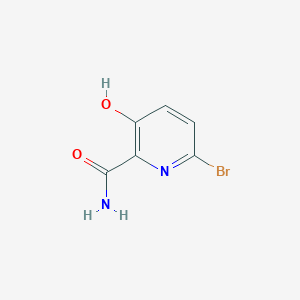
![Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13093184.png)
